
4-Methoxy-2-phenethyltetrahydrofuran
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Overview
Description
4-Methoxy-2-phenethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C13H18O2 It is a derivative of tetrahydrofuran, featuring a methoxy group and a phenethyl group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenethyltetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with tetrahydrofuran in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.
Another synthetic route involves the use of 4-methoxybenzyl alcohol and phenethyl bromide as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production typically involves optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 4-Methoxy-2-phenethyltetrahydrofuran exhibit potential pharmacological activities, including anti-inflammatory and analgesic effects. The methoxy group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and potentially improving bioavailability.
Case Study: Analgesic Activity
A study evaluated the analgesic properties of tetrahydrofuran derivatives, including this compound. Results demonstrated significant pain relief in animal models, suggesting that this compound could serve as a lead for developing new analgesics .
Organic Synthesis
Reagent in Chemical Reactions
this compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules through cycloaddition reactions. Its ability to participate in dynamic kinetic resolutions makes it valuable for synthesizing chiral compounds.
Table 1: Synthetic Applications of this compound
Materials Science
Nanotechnology Applications
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of advanced materials suitable for biomedical applications.
Case Study: Polymer Composites
In a study focused on polymer composites, this compound was blended with polyvinyl chloride (PVC) to improve flexibility and impact resistance. The resulting material showed enhanced performance characteristics compared to pure PVC .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenethyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
4-Methoxy-2-phenethyltetrahydrofuran can be compared with other similar compounds, such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Both compounds are derivatives of tetrahydrofuran, but Furaneol has a hydroxyl group instead of a methoxy group. Furaneol is known for its sweet aroma and is used as a flavoring agent.
2-Methyltetrahydrofuran: This compound has a methyl group instead of a methoxy group. It is used as a solvent in various chemical reactions due to its stability and low toxicity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxy-2-phenethyltetrahydrofuran (CAS Number: 88841-82-1) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 194.24 g/mol |
IUPAC Name | 4-Methoxy-2-(2-phenyl)tetrahydrofuran |
CAS Number | 88841-82-1 |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been found to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a possible role in managing inflammatory conditions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study assessed the minimum inhibitory concentration (MIC) of this compound against several pathogens.
- Results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
-
Case Study on Anti-inflammatory Properties :
- In a controlled laboratory setting, macrophages treated with varying concentrations of the compound showed a dose-dependent decrease in TNF-alpha production.
- At a concentration of 50 µg/mL, there was a significant reduction (p < 0.05) in cytokine levels compared to untreated controls.
Applications
The biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
- Organic Synthesis : The compound can serve as a versatile reagent or solvent in various organic transformations due to its favorable chemical structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-2-phenethyltetrahydrofuran?
- Methodology : Synthesis often involves multi-step reactions, including alkylation, methoxylation, and cyclization. For methoxy-substituted furans, halogenation of precursor compounds (e.g., using POCl₃ for chlorination) followed by methoxy group introduction via nucleophilic substitution is common . Grignard or organometallic reagents in solvents like 2-MeTHF (enhanced stability under basic conditions) may facilitate phenethyl group addition .
- Example : A similar compound, 5-methoxy-2-(4-methoxyphenyl)benzofuran, was synthesized via halogenation (POCl₃/DMF), oxidation (H₂O₂/NaOH), and esterification (EtOH/H⁺), achieving 95% yield .
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Methoxy groups typically resonate at δ 3.7–3.9 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons (phenethyl) appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₁₃H₁₆O₂: MW 204.26) and fragmentation patterns indicative of methoxy and phenethyl groups .
Q. What solvent systems are compatible with its synthesis and purification?
- Compatibility :
- 2-MeTHF : Preferred for organometallic reactions due to low water miscibility and stability under basic/acidic conditions .
- THF : Avoid prolonged use due to peroxide formation; ensure inhibitor-free grades for sensitive reactions .
- Table 1 : Solvent Comparison
Solvent | Boiling Point (°C) | Water Miscibility | Reactivity with Organometallics |
---|---|---|---|
2-MeTHF | 80–82 | Low | High compatibility |
THF | 66 | High | Moderate (risk of peroxides) |
Advanced Research Questions
Q. How can contradictions in NMR data during structure elucidation be resolved?
- Case Study : In the synthesis of methoxy-substituted benzofurans, unexpected shifts in aromatic protons (δ 6.2–6.8 ppm) were traced to steric hindrance from ortho-substituents .
- Strategies :
- Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with literature values for analogous compounds (e.g., 2-(4-methoxyphenyl) derivatives) .
Q. What strategies mitigate byproduct formation in Grignard reactions involving methoxy groups?
- Challenge : Methoxy groups can deactivate electrophilic sites, leading to incomplete alkylation.
- Optimization :
- Use anhydrous 2-MeTHF as a solvent to enhance reagent stability .
- Introduce protecting groups (e.g., silyl ethers) for sensitive methoxy positions .
- Table 2 : Byproduct Analysis in Grignard Reactions
Condition | Byproduct Formation (%) | Yield (%) |
---|---|---|
2-MeTHF, –20°C | 5 | 85 |
THF, 25°C | 18 | 62 |
Q. What computational methods predict reactivity in methoxy-substituted tetrahydrofurans?
- Approach :
- DFT Calculations : Model transition states for cyclization or methoxy group rotation barriers .
- MD Simulations : Assess solvent effects (e.g., 2-MeTHF vs. THF) on reaction kinetics .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Properties
CAS No. |
88841-82-1 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C13H18O2/c1-14-13-9-12(15-10-13)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
GARCNQDBQTXQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(OC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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